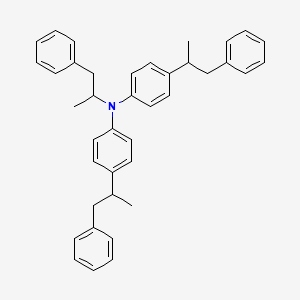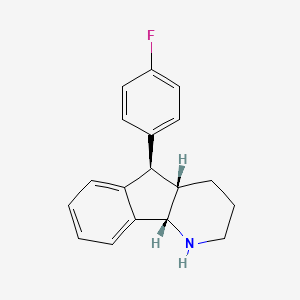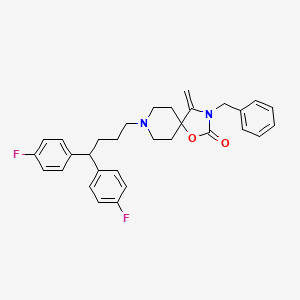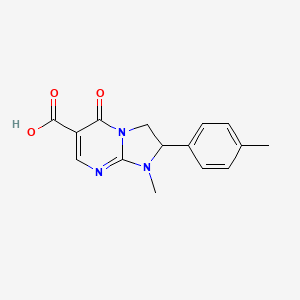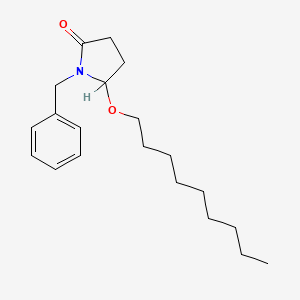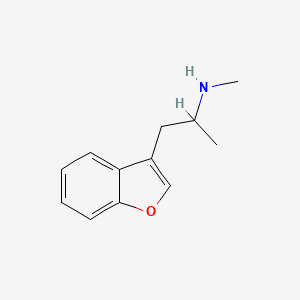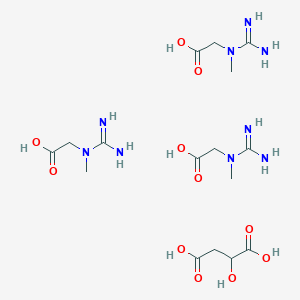
Tricreatine malate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tricreatine malate is a compound formed by the combination of three creatine molecules and one malic acid molecule. This compound is known for its role in enhancing athletic performance by increasing the body’s adenosine triphosphate levels, which provides energy for muscle contractions during high-intensity activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tricreatine malate is synthesized by combining creatine and malic acid. The process involves a salt exchange method, ensuring a high purity of the final product, typically not less than 99.8% . The reaction conditions are carefully controlled to maintain the integrity of both creatine and malic acid molecules.
Industrial Production Methods
In industrial settings, this compound is produced by mixing creatine and malic acid in specific ratios, followed by crystallization to obtain a white crystalline powder. The process is designed to ensure the product is non-GMO, gluten-free, and vegan .
Analyse Des Réactions Chimiques
Types of Reactions
Tricreatine malate undergoes various chemical reactions, including:
Oxidation: Involves the loss of electrons, typically in the presence of an oxidizing agent.
Reduction: Involves the gain of electrons, often facilitated by reducing agents.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the stability of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of creatinine, while reduction may yield different creatine derivatives .
Applications De Recherche Scientifique
Tricreatine malate has a wide range of scientific research applications:
Chemistry: Used as a reagent in various chemical reactions to study its properties and reactivity.
Biology: Investigated for its role in cellular energy production and muscle metabolism.
Medicine: Explored for its potential benefits in treating muscle-related disorders and enhancing physical performance.
Industry: Used as a food additive and in health products to improve energy levels and muscle function
Mécanisme D'action
Tricreatine malate exerts its effects by increasing the levels of adenosine triphosphate in the body. Creatine is stored in the muscles as phosphocreatine, which is used to regenerate adenosine triphosphate during high-intensity activities. Malic acid plays a role in the citric acid cycle, enhancing energy production and reducing muscle fatigue .
Comparaison Avec Des Composés Similaires
Similar Compounds
Creatine Monohydrate: The most common form of creatine supplement, known for its effectiveness in increasing muscle mass and strength.
Creatine Ethyl Ester: Believed to be absorbed more effectively than creatine monohydrate.
Creatine Citrate: A combination of creatine and citric acid, known for its high solubility and effectiveness in energy production
Uniqueness of Tricreatine Malate
This compound is unique due to its combination of creatine and malic acid, which enhances its solubility and absorption in the body. This leads to higher adenosine triphosphate levels and improved muscle performance with fewer side effects like bloating and digestion issues .
Propriétés
Numéro CAS |
616864-40-5 |
|---|---|
Formule moléculaire |
C16H33N9O11 |
Poids moléculaire |
527.5 g/mol |
Nom IUPAC |
2-[carbamimidoyl(methyl)amino]acetic acid;2-hydroxybutanedioic acid |
InChI |
InChI=1S/3C4H9N3O2.C4H6O5/c3*1-7(4(5)6)2-3(8)9;5-2(4(8)9)1-3(6)7/h3*2H2,1H3,(H3,5,6)(H,8,9);2,5H,1H2,(H,6,7)(H,8,9) |
Clé InChI |
ZWTDDXLSKVNYRL-UHFFFAOYSA-N |
SMILES canonique |
CN(CC(=O)O)C(=N)N.CN(CC(=O)O)C(=N)N.CN(CC(=O)O)C(=N)N.C(C(C(=O)O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





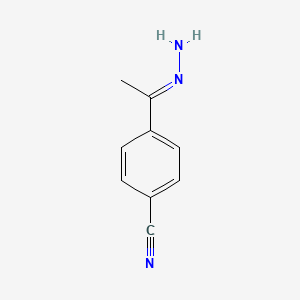
![3-(benzylamino)-N-[2-[3-[2-[3-(benzylamino)propanoylamino]phenoxy]-2-hydroxypropoxy]phenyl]propanamide;oxalic acid](/img/structure/B12698272.png)
